Cas no 1710469-06-9 (1-azaspiro5.5undec-3-ene hydrochloride)

1-azaspiro5.5undec-3-ene hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-azaspiro[5.5]undec-3-ene hydrochloride
- 1-azaspiro5.5undec-3-ene hydrochloride
-
1-azaspiro5.5undec-3-ene hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1272892-0.1g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 0.1g |
$355.0 | 2023-05-20 | |
Enamine | EN300-1272892-5.0g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 5g |
$2981.0 | 2023-05-20 | |
Enamine | EN300-1272892-2.5g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 2.5g |
$2014.0 | 2023-05-20 | |
Enamine | EN300-1272892-100mg |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95.0% | 100mg |
$355.0 | 2023-10-02 | |
Enamine | EN300-1272892-5000mg |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95.0% | 5000mg |
$2981.0 | 2023-10-02 | |
A2B Chem LLC | AX61027-1g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 1g |
$1119.00 | 2024-04-20 | |
Enamine | EN300-1272892-50mg |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95.0% | 50mg |
$238.0 | 2023-10-02 | |
1PlusChem | 1P01EMEB-10g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 10g |
$5527.00 | 2024-06-19 | |
A2B Chem LLC | AX61027-10g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 10g |
$4689.00 | 2024-04-20 | |
Enamine | EN300-1272892-0.5g |
1-azaspiro[5.5]undec-3-ene hydrochloride |
1710469-06-9 | 95% | 0.5g |
$803.0 | 2023-05-20 |
1-azaspiro5.5undec-3-ene hydrochloride Related Literature
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on 1-azaspiro5.5undec-3-ene hydrochloride
Introduction to 1-azaspiro5.5undec-3-ene hydrochloride (CAS No. 1710469-06-9)
1-azaspiro5.5undec-3-ene hydrochloride, identified by the Chemical Abstracts Service (CAS) number 1710469-06-9, is a compound of significant interest in the field of medicinal chemistry. This spirocyclic azapeptide derivative has garnered attention due to its unique structural framework and potential biological activities. The spirocyclic core, consisting of an azacycloalkane fused to a cycloalkene, imparts distinct steric and electronic properties that make it a valuable scaffold for drug discovery. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in both preclinical and clinical studies.
The structural motif of 1-azaspiro5.5undec-3-ene hydrochloride is characterized by a nitrogen-containing heterocycle linked to a ten-membered spirocycle. This configuration allows for multiple sites of functionalization, enabling the synthesis of a diverse library of derivatives. Such structural versatility is highly advantageous in medicinal chemistry, as it provides opportunities to modulate pharmacokinetic and pharmacodynamic properties. The presence of the azacycloalkane ring enhances binding affinity by introducing hydrogen bonding capabilities, while the cycloalkene moiety contributes to lipophilicity and membrane permeability.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of spirocyclic compounds as pharmacophores. Studies indicate that the rigid spirocyclic structure of 1-azaspiro5.5undec-3-ene hydrochloride can improve binding interactions with biological targets, leading to higher efficacy and selectivity. The compound's ability to adopt multiple conformations while maintaining structural integrity makes it particularly suitable for targeting enzymes and receptors involved in critical biological pathways.
In the realm of drug discovery, 1-azaspiro5.5undec-3-ene hydrochloride has been explored for its potential in modulating inflammatory pathways. Emerging research suggests that derivatives of this compound may exhibit anti-inflammatory effects by interacting with key transcription factors and cytokine receptors. The spirocyclic core's ability to mimic natural product scaffolds has also made it a promising candidate for developing novel immunomodulatory agents. Preclinical studies have demonstrated that certain analogs of this compound can attenuate pro-inflammatory responses without significant side effects, positioning them as candidates for further clinical development.
The synthesis of 1-azaspiro5.5undec-3-ene hydrochloride involves multi-step organic transformations, including cyclization reactions and nucleophilic substitutions. The synthesis route is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have further refined the production process, making it more efficient and scalable.
One of the most compelling aspects of 1-azaspiro5.5undec-3-ene hydrochloride is its potential in oncology research. The compound's unique structural features allow it to interact with cancer-related proteins and kinases, inhibiting pathways that contribute to tumor growth and progression. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity makes 1-azaspiro5.5undec-3-ene hydrochloride an attractive candidate for developing targeted therapies against various types of cancer.
The pharmacokinetic profile of 1-azaspiro5.5undec-3-ene hydrochloride has been thoroughly evaluated in preclinical models. The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for oral administration. Additionally, its stability under physiological conditions ensures prolonged half-life and sustained therapeutic effects. These attributes are crucial for developing drugs that require once-daily dosing or have long-term treatment regimens.
Regulatory considerations play a vital role in advancing 1-azaspiro5.5undec-3-ene hydrochloride into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Preclinical safety data must be comprehensive, addressing potential toxicities across multiple organ systems before human testing can commence.
The future prospects for 1-azaspiro5.5undec-3-ene hydrochloride are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design techniques. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of preclinical findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 1-azaspiro5.5undec-3-ene hydrochloride will remain at the forefront of therapeutic innovation.
In conclusion, 1-azaspiro5.5undec-3-ene hydrochloride (CAS No. 1710469-06-9) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its spirocyclic framework offers opportunities for designing novel therapeutics with improved efficacy and selectivity. With continued research and development efforts, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.
1710469-06-9 (1-azaspiro5.5undec-3-ene hydrochloride) Related Products
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)




